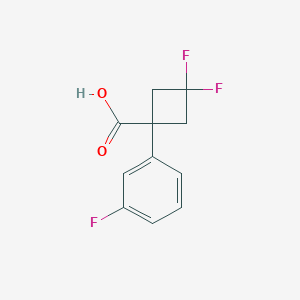
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H9F3O2. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group. It is a white crystalline solid and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-oxocyclobutane precursors.
Carboxylation: The resulting intermediate is then subjected to carboxylation to form the desired carboxylic acid.
Chemical Reactions Analysis
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects .
Comparison with Similar Compounds
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: This compound lacks the additional fluorine atoms on the cyclobutane ring, making it less reactive.
3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride: This compound has a different functional group (amine) and is used in different applications.
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluorophenyl group, which alters its chemical properties and reactivity.
Biological Activity
3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid (DFPCA) is a fluorinated organic compound with the molecular formula C11H9F3O2. Its unique structure, featuring a cyclobutane ring and multiple fluorine substitutions, contributes to its potential biological activities. This article reviews the biological activity of DFPCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DFPCA is characterized by:
- Molecular Formula : C11H9F3O2
- Molecular Weight : 230.18 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms significantly enhances the compound's stability and reactivity, which are critical for its biological activity. The carboxylic acid group allows for participation in various biochemical interactions.
The biological activity of DFPCA is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinities to enzymes and receptors, potentially leading to:
- Enzyme Inhibition : DFPCA may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activities, influencing various physiological responses.
Antimicrobial Activity
Research indicates that DFPCA exhibits significant antimicrobial properties. A study demonstrated that fluorinated compounds often show enhanced antibacterial activity compared to their non-fluorinated counterparts due to increased lipophilicity and improved membrane penetration.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified DFPCA as a potential inhibitor against Mycobacterium tuberculosis. It was found to disrupt the electron transport chain, showcasing its relevance in anti-tuberculosis drug development .
- Pharmacological Applications : In vitro studies have shown that DFPCA can inhibit specific enzymes linked to metabolic disorders, suggesting its potential use in treating conditions like diabetes and obesity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the positioning of fluorine atoms significantly affects the biological activity of DFPCA. Compounds with para-substituted phenyl groups generally exhibit higher potency in enzyme inhibition compared to ortho-substituted analogs. This highlights the importance of molecular geometry in drug design.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | C11H10F3O2 | Substituted with a 2-fluorophenyl group | Moderate antimicrobial activity |
| 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | C11H10F2O2 | Contains one less fluorine atom | Lower enzyme inhibition potency |
| 4-Fluorophenylacetic acid | C9H9FO2 | Non-cyclobutane structure | Limited biological activity |
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
3,3-difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
InChI Key |
ATOPTYVTXFFFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















